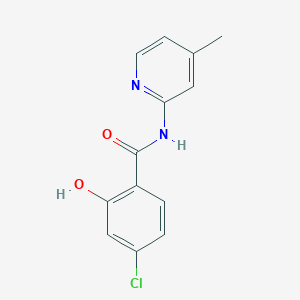![molecular formula C15H22O2Si B14223992 Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- CAS No. 524937-41-5](/img/structure/B14223992.png)
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- is a chemical compound with the molecular formula C15H22O2Si. It is characterized by its unique structure, which includes a silane group bonded to a furan ring substituted with phenyl and dimethyl groups.
Vorbereitungsmethoden
The synthesis of Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a silane reagent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Analyse Chemischer Reaktionen
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives with different substituents.
Substitution: It can undergo substitution reactions where the furan or phenyl groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- involves its interaction with molecular targets through its functional groups. The silane group can form bonds with various substrates, while the furan and phenyl groups can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- can be compared with similar compounds such as:
Dimethylphenylsilane: This compound has a similar silane structure but lacks the furan ring, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: Similar to dimethylphenylsilane, it also lacks the furan ring and has different reactivity and applications. The presence of the furan ring in Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl- provides unique properties and reactivity, distinguishing it from these similar compounds.
Eigenschaften
CAS-Nummer |
524937-41-5 |
|---|---|
Molekularformel |
C15H22O2Si |
Molekulargewicht |
262.42 g/mol |
IUPAC-Name |
(2,2-dimethyl-4-phenyl-3H-furan-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-15(2)11-13(12-9-7-6-8-10-12)14(16-15)17-18(3,4)5/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
UJQTYYBHVMJFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(O1)O[Si](C)(C)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


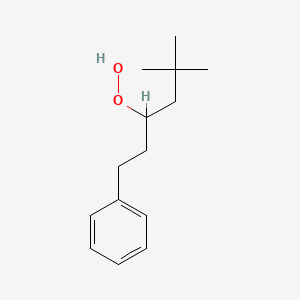

methanone](/img/structure/B14223922.png)
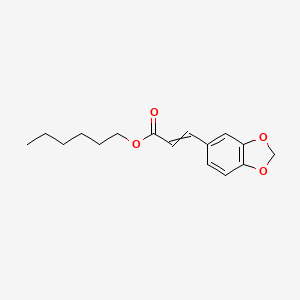

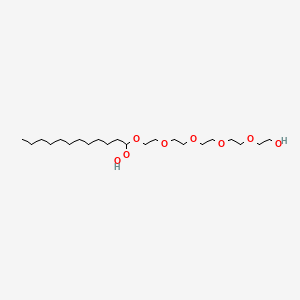
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
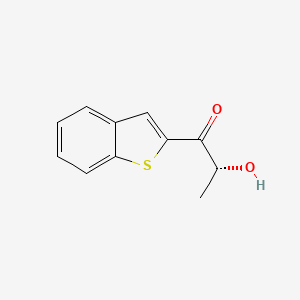
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
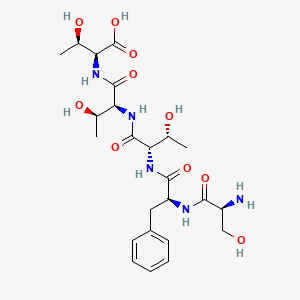
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
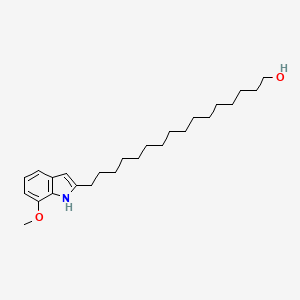
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
